molecular formula C10H7BrClN B1275893 6-Bromo-2-chloro-4-methylquinoline CAS No. 3913-19-7

6-Bromo-2-chloro-4-methylquinoline

Cat. No.: B1275893
CAS No.: 3913-19-7
M. Wt: 256.52 g/mol
InChI Key: NPDAQPXGOAYKAV-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-chloro-4-methylquinoline can be synthesized through various methods. One common method involves the reaction of 6-bromo-4-methylquinolin-2-one with phosphorus oxychloride. The reaction mixture is refluxed for a specific period, followed by cooling and neutralization with sodium bicarbonate . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-chloro-4-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other molecular targets, such as kinases and ion channels, to exert its effects.

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-2-methylquinoline
  • 4-Bromo-6-chloro-2-methylquinoline
  • 7-Bromo-4-chloro-6-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-7-methylquinoline
  • 6-Bromo-4-chloro-8-methylquinoline
  • 4-Chloro-6-methylquinoline
  • 6-Bromo-2-methylquinoline
  • 6-Chloro-2-methylquinoline

Comparison: 6-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-bromo-2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDAQPXGOAYKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406182
Record name 6-bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-19-7
Record name 6-bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-2-CHLORO-4-METHYLQUINOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 0.46 g, (0.0019 mole) sample of 6-bromo-4-methyl-2-(1H)-quinolinone was dissolved in 3.0 ml POCl3 under N2 with stirring and heated to reflux for 2 hours. The solution solidified into a purple gum; 2.0 ml of extra POCl3 was added to dissolve the solid. The solution was then slowly poured onto a vigorously stirred slurry of 8 ml concentrated NH4OH and approximately 75 g of ice. An immediate pink crystalline solid formed. The slurry was transferred to a separatory funnel and extracted with five 30 ml portions of CH2Cl2. The extracts were washed with two 40 ml portions of water and dried over MgSO4. The solvent was removed under vacuum, leaving a rusty red crystalline solid, 0.48 g (97%). The product was taken up in hot absolute ethanol, Norite A decolourising carbon added, and filtered through Celite to yield a yellow liquid. Slow cooling of the ethanolic solution gave very fine, pink crystals, m.p. 139.1°-139.80° C. TLC showed Rf 0.25 on silica with 1:1 hexane:CH2Cl2 eluent. Anal. Calcd. for C10H7BrClN: C, 46.82; H, 2.75; N, 5.46; Br, 31.15; Cl, 13.82. Found: C, 46.97; H, 2.79; N, 5.42; Br, 31.08; Cl, 13.79.
Quantity
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3 mL
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8 mL
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[Compound]
Name
ice
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75 g
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0 (± 1) mol
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2 mL
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Synthesis routes and methods II

Procedure details

25 mL of phosphorus oxychloride was added to 2.7 g (11.34 mmol) of 6-bromo-4-methyl-1H-quinolin-2-one (Example 1b) and the reaction mixture was refluxed for 2 hours. After cooling, the mixture was added batchwise to 250 mL of 10% NH3 solution, and the precipitate formed was filtered off, washed with water, and dried in the circulating air dryer at 30° C. Yield: 2.7 g (93% of theoretical); C10H7BrClN (M=256.526); calc.: molpeak (M+H)+: 256/258/260 (BrCl); found: molpeak (M+H)+: 256/258/260 (BrCl); Rf value: 0.95 (silica gel, DCM/MeOH 9:1).
Quantity
25 mL
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reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
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Quantity
250 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the key findings regarding the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one in the study?

A1: The research rectified some previously unclear aspects of the Knorr synthesis for this specific compound. [] Firstly, the researchers optimized the initial condensation reaction between 4-bromoaniline and β-keto esters by using 1H NMR monitoring. This optimization favored the desired anilide product and minimized the formation of the unwanted crotonate byproduct. [] Secondly, the study uncovered an unanticipated steric effect during the cyclization of anilides to 6-bromoquinolin-2(1H)-one. [] This finding is significant for understanding the reactivity and selectivity of the Knorr reaction in the context of similar compounds. Ultimately, this deeper understanding led to a more efficient three-step synthesis of the final 6-Bromo-2-chloro-4-methylquinoline, achieving a 48% overall yield from 4-bromoaniline. []

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